D-Arabinose 5-phosphate disodium salt

Übersicht

Beschreibung

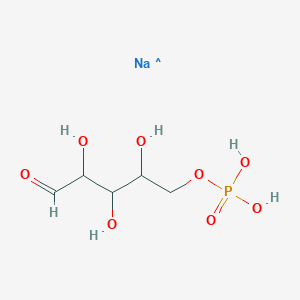

D-Arabinose 5-phosphate disodium salt: is an organic compound with the molecular formula C5H9O8PNa2 and a molecular weight of 274.07 g/mol . It is a white to off-white powder that is soluble in water . This compound is a derivative of D-arabinose, a five-carbon sugar, and is used in various biochemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Arabinose 5-phosphate disodium salt is typically synthesized through the isomerization of D-ribulose 5-phosphate . The reaction is catalyzed by the enzyme D-arabinose 5-phosphate isomerase . The process involves the conversion of D-ribulose 5-phosphate to D-arabinose 5-phosphate, which is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale fermentation of microorganisms that express the necessary enzymes . The fermentation broth is then processed to isolate and purify the compound .

Analyse Chemischer Reaktionen

Isomerization Reactions

D-Arabinose 5-phosphate undergoes reversible isomerization catalyzed by D-arabinose 5-phosphate isomerase (API/KdsD) , converting it to D-ribulose 5-phosphate (Ru5P). This reaction is the first step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), a key component of Gram-negative bacterial cell walls .

Key Features:

-

Enzyme : API/KdsD (EC 5.3.1.13) from Escherichia coli and Francisella tularensis .

-

Reaction Conditions : Optimal pH 7.0–8.0, temperature 25–37°C.

-

Regulation : Feedback inhibition by CMP-Kdo (Ki = 1.91 μM) .

Table 1: Isomerization Parameters

| Parameter | Value | Source |

|---|---|---|

| Substrate Affinity (Km) | 0.48 mM (D-Ara-5P for F. tularensis KdsD) | |

| Catalytic Efficiency | 2,690 min⁻¹·mM⁻¹ (D-Ara-5P) |

Phosphorylation Reactions

The compound participates in phosphorylation to form derivatives critical for nucleotide synthesis and metabolic regulation.

Key Pathways:

-

Substrate for Kinases : Phosphorylated by ATP-dependent kinases to produce higher-order phosphates.

-

Role in Pentose Phosphate Pathway (PPP) : Generates intermediates for nucleotide biosynthesis .

Table 2: Phosphorylation Reagents and Products

| Reagent | Product Formed | Conditions |

|---|---|---|

| ATP + Kinases | D-Ara-5P derivatives | pH 7.5, 37°C, Mg²⁺ |

| Phosphoric Acid | Phosphorylated aldoses | Enzymatic or chemical |

Oxidation and Reduction

D-Ara-5P undergoes redox reactions under controlled conditions, producing sugar acids or alcohols.

Examples:

-

Oxidation : Forms D-arabinonolactone via NAD⁺-dependent dehydrogenases.

-

Reduction : Yields D-arabitol using NADPH-dependent reductases.

Table 3: Redox Reaction Conditions

| Reaction Type | Enzyme/Reagent | Product | pH Optimum |

|---|---|---|---|

| Oxidation | Aldose Dehydrogenase | D-Arabinonolactone | 7.5–8.5 |

| Reduction | Alditol Reductase | D-Arabitol | 6.5–7.0 |

Dehydration Reactions

In Herbaspirillum huttiense, D-Ara-5P is metabolized via a non-phosphorylative pathway involving D-arabinonate dehydratase to produce 2-keto-3-deoxy-D-pentonate (D-KDP) , a precursor for α-ketoglutarate .

Mechanism:

-

Proton Abstraction : α-Proton removal generates an enediolate intermediate.

-

β-Elimination : Dehydration forms an enol intermediate.

-

Stereospecific Deuteriation : Incorporates solvent-derived deuterium at the 3-ProS position .

Table 4: Dehydration Kinetics (C785_RS13685 Enzyme)

| Substrate | kcat/Km (min⁻¹·mM⁻¹) | Relative Activity (%) |

|---|---|---|

| D-Arabinonate | 2,690 | 100 |

| D-Altronate | 0.399 | 12 |

Inhibition Studies:

-

CMP-Kdo Feedback Inhibition : Demonstrated in F. tularensis KdsD, suggesting potential for antibiotic development targeting Gram-negative bacteria .

-

Structural Analysis : X-ray crystallography of E. coli API revealed a TIM-barrel fold with conserved catalytic residues (Glu156, His98) .

Pathway Engineering:

Wissenschaftliche Forschungsanwendungen

Enzymatic Studies

D-Arabinose 5-phosphate is widely used as a substrate for the characterization of specific enzymes. It plays a crucial role in identifying and differentiating enzymes involved in carbohydrate metabolism.

- D-Arabinose 5-Phosphate Isomerase : This enzyme catalyzes the reversible isomerization between D-ribulose 5-phosphate and D-arabinose 5-phosphate. It is essential for understanding the metabolic pathways in organisms like Escherichia coli and has implications for developing antimicrobial agents targeting lipopolysaccharide biosynthesis in Gram-negative bacteria .

- Case Study : Research published in the Journal of Biological Chemistry identified a gene encoding arabinose 5-phosphate isomerase from E. coli K-12, highlighting its role in synthesizing 3-deoxy-D-manno-octulosonate, a key component of bacterial cell walls .

Biochemical Research

D-Ara-5P serves as an important tool in various biochemical applications, particularly in the study of carbohydrate metabolism and its regulatory mechanisms.

- Substrate for Enzyme Characterization : The compound is utilized to characterize enzymes such as D-arabinose 5-phosphate isomerase (API), which is vital for understanding the biosynthesis of polysaccharides and lipopolysaccharides in bacteria .

-

Research Applications :

- Investigating metabolic pathways involving carbohydrate derivatives.

- Studying enzyme kinetics and mechanisms.

Metabolic Pathway Studies

D-Arabinose 5-phosphate is integral to several metabolic pathways, particularly those related to carbohydrate metabolism.

- Role in Lipopolysaccharide Biosynthesis : As a precursor in the synthesis of KDO8P (3-deoxy-D-manno-octulosonate 8-phosphate), D-Ara-5P is crucial for the formation of lipopolysaccharides, which are essential components of bacterial cell membranes .

- Case Study : A study focused on the enzyme KdsD from Francisella tularensis, which utilizes D-arabinose 5-phosphate as a substrate. This research aimed at developing novel chemotherapeutics against this pathogenic bacterium, emphasizing the compound's relevance in infectious disease research .

Wirkmechanismus

D-Arabinose 5-phosphate disodium salt exerts its effects primarily through its role as a substrate for specific enzymes . The enzyme D-arabinose 5-phosphate isomerase catalyzes the reversible isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate . This reaction is a crucial step in the biosynthesis of 3-deoxy-D-manno-octulosonate, a key component of bacterial lipopolysaccharides . The compound’s involvement in these pathways makes it a valuable tool for studying bacterial metabolism and developing antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

- D-Ribose 5-phosphate disodium salt

- D-Ribulose 5-phosphate disodium salt

- D-Xylulose 5-phosphate lithium salt

- 6-Phosphogluconic acid trisodium salt

Comparison: D-Arabinose 5-phosphate disodium salt is unique due to its specific role in the isomerization reaction catalyzed by D-arabinose 5-phosphate isomerase . While other similar compounds like D-ribose 5-phosphate and D-ribulose 5-phosphate are involved in the pentose phosphate pathway, D-arabinose 5-phosphate’s involvement in lipopolysaccharide biosynthesis sets it apart . This uniqueness makes it particularly valuable in studying bacterial cell wall synthesis and developing targeted antibiotics .

Biologische Aktivität

D-Arabinose 5-phosphate disodium salt (D-Ara-5P) is a phosphorylated sugar that plays a crucial role in various biological pathways, particularly in the biosynthesis of essential components in bacteria. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 16218866 |

| Molecular Formula | CHNaOP |

| Molecular Weight | 274.07 g/mol |

| Solubility | Soluble in water (50 mg/ml) |

| pH (1% solution) | 6.5 - 7.5 |

Biological Role

D-Arabinose 5-phosphate is primarily involved in the Pentose Phosphate Pathway (PPP) , serving as an intermediate in the synthesis of nucleotides and nucleic acids. It is also critical in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo) , an essential component of the lipopolysaccharide layer in Gram-negative bacteria. This pathway is particularly relevant for drug targeting since Kdo is not synthesized by humans, making it a potential target for antibiotic development .

The enzyme D-arabinose 5-phosphate isomerase (KdsD) catalyzes the conversion of D-arabinose 5-phosphate to D-ribulose 5-phosphate, which plays a pivotal role in the Kdo biosynthesis pathway. Inhibition studies have shown that KdsD can be inhibited by its end product, CMP-Kdo, indicating a feedback regulation mechanism .

Enzyme Activity

Research has demonstrated that KdsD exhibits substrate specificity for various aldoses, including D-arabinose and D-ribose. The enzyme's activity can be characterized using biochemical assays that measure its ability to convert substrates into products under varying conditions .

Case Studies and Research Findings

- Inhibition Studies : A study highlighted the inhibition of KdsD by CMP-Kdo with an inhibition constant of 1.91 μM, suggesting that this feedback mechanism could be exploited for therapeutic interventions against Gram-negative bacterial infections .

- Pathway Analysis : Another investigation into the metabolic pathways involving D-arabinose showed that bacteria such as Herbaspirillum huttiense utilize D-arabinose through a novel non-phosphorylative pathway, expanding our understanding of sugar metabolism in prokaryotes .

- Enzyme Characterization : The characterization of various API genes from different strains revealed distinct enzymatic properties and regulatory mechanisms, emphasizing the diversity and adaptability of bacterial metabolic pathways involving D-arabinose .

Potential Applications

Given its role in bacterial metabolism and cell wall synthesis, this compound holds promise for:

- Antibiotic Development : Targeting the Kdo biosynthesis pathway could lead to new antibiotics effective against resistant Gram-negative bacteria.

- Biochemical Research : As a substrate for enzyme assays, it can aid in understanding enzyme kinetics and metabolic pathways.

Eigenschaften

InChI |

InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVYFEKZUCTIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585053 | |

| Record name | PUBCHEM_16218866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89927-09-3 | |

| Record name | PUBCHEM_16218866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.